molecular formula C12H14N2O2 B1296400 4-amino-N-butylphthalimide CAS No. 68930-97-2

4-amino-N-butylphthalimide

Cat. No. B1296400
CAS RN: 68930-97-2
M. Wt: 218.25 g/mol
InChI Key: HCVCNKOLEMUCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06087480

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 2.5 g of 4-nitro-N-butylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 65° C. for 68 hours. During this time, 97% of the theoretical amount of hydrogen, based on the 4-nitro-N-butylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.7 g (80%) of 4-amino-N-butylphthalimide.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:9])[C:7]2=[CH:17][CH:18]=1)([O-])=O.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:9])[C:7]2=[CH:17][CH:18]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
Step Five
Name
Quantity
0.001 g
Type
catalyst
Smiles
N.O[V](=O)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred at 65° C. for 68 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a suspension
CUSTOM
Type
CUSTOM
Details
is absorbed
FILTRATION
Type
FILTRATION
Details
The resulting suspension is then sieved through a sieve
WASH
Type
WASH
Details
is washed with 50 ml of water
FILTRATION
Type
FILTRATION
Details
the combined aqueous phases are then filtered through a paper
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
Drying at 80° C. under reduced pressure (125 mbar)

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
NC=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.